![molecular formula C19H26Si B14239517 [(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane CAS No. 335378-29-5](/img/structure/B14239517.png)
[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane is an organosilicon compound with the molecular formula C17H24Si. This compound is characterized by the presence of ethynyl groups attached to a phenyl ring and a silicon atom bonded to three isopropyl groups. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane typically involves the following steps:
Preparation of Tri(propan-2-yl)silane: This can be achieved by reacting chlorosilane with isopropyl magnesium chloride in an inert atmosphere.
Attachment of Ethynyl Groups: The ethynyl groups are introduced through a coupling reaction with an ethynyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale preparation of tri(propan-2-yl)silane: .
Coupling reaction with ethynyl halide: under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of [(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane can be compared with other similar compounds, such as:
Tri(propan-2-yl)silane: Lacks the ethynyl groups and has different reactivity and applications.
(2-Bromoethynyl)tri(propan-2-yl)silane: Contains a bromine atom, which alters its chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both ethynyl and phenyl groups, which confer distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
335378-29-5 |
|---|---|
Molekularformel |
C19H26Si |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
2-(2-ethynylphenyl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H26Si/c1-8-18-11-9-10-12-19(18)13-14-20(15(2)3,16(4)5)17(6)7/h1,9-12,15-17H,2-7H3 |
InChI-Schlüssel |
QDBQQHMBQQVYLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CC1=CC=CC=C1C#C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


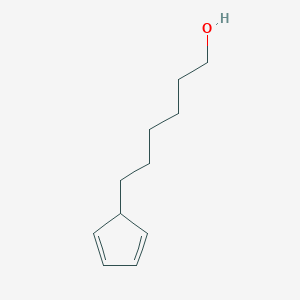
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239444.png)
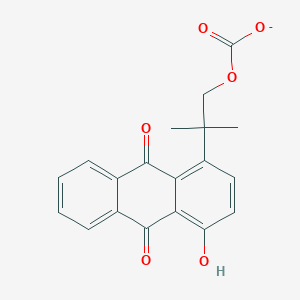
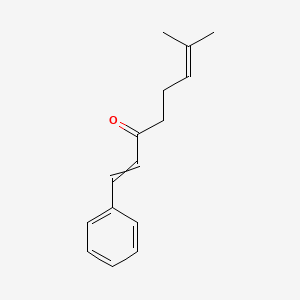
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-](/img/structure/B14239461.png)
![2,2'-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline](/img/structure/B14239467.png)
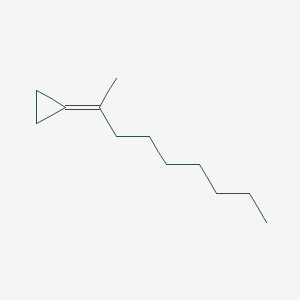
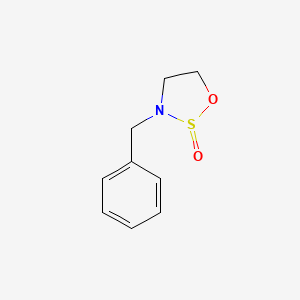
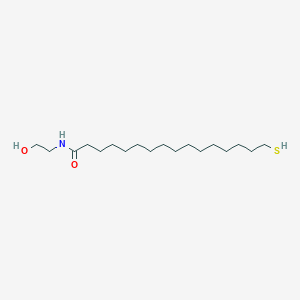
![2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl-](/img/structure/B14239489.png)
![1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]-](/img/structure/B14239494.png)
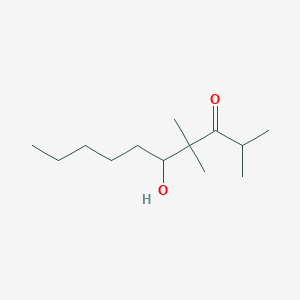
![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14239513.png)
